1-メチルヒスタミン二塩酸塩

概要

説明

1-Methylhistamine dihydrochloride (1-MeHI) is a derivative of histamine, a biogenic amine, and is a key compound in the research of histamine receptors. 1-MeHI is an agonist of the H1 histamine receptor and has been used in a variety of scientific studies to further explore the physiological and biochemical effects of histamine.

科学的研究の応用

食品ヒスタミン不耐症のバイオマーカー

1-メチルヒスタミン二塩酸塩は、食品ヒスタミン不耐症を調査する研究においてバイオマーカーとして使用されます。 これは、ヒスタミンおよびその代謝物の尿中排泄量を評価するのに役立ち、個人の食事性ヒスタミンに対する耐性を示すことができます .

ヒスタミン代謝異常の診断ツール

この化合物は、ヒスタミン代謝に関連する疾患の非侵襲的診断マーカーとして役立ちます。 尿中の1-メチルヒスタミンのレベルを分析することで、研究者はヒスタミン代謝経路に関する洞察を得ることができ、潜在的な異常を特定することができます .

神経疾患に関する研究

1-メチルヒスタミン二塩酸塩は、脳に存在するヒスタミンの代謝物です。 アルツハイマー病、過眠症、その他の神経疾患に苦しむ患者の脳脊髄液中のヒスタミン作動性系の活性のバイオマーカーとして機能します .

眼疾患におけるヒスタミンレベルの評価

この化合物は、緑内障患者の房水のヒスタミンレベルの評価における標準として使用されてきました。 1-メチルヒスタミンの濃度を測定することで、研究者は眼疾患におけるヒスタミンの役割をより深く理解することができます .

ヒスチジン代謝経路の研究

1-メチルヒスタミン二塩酸塩は、ヒスチジン代謝経路におけるヒスタミン1-メチルトランスフェラーゼによって形成されます。 その研究は、ヒスチジンとその誘導体の代謝に関与する複雑な生化学的過程を理解するのに役立ちます .

アミンオキシダーゼ活性の調査

研究者は、1-メチルヒスタミン二塩酸塩を基質として使用して、アミンオキシダーゼ活性を測定します。 これは、さまざまな生理学的状態におけるヒスタミンレベルを調節する酵素プロセスを理解するために不可欠です .

作用機序

Target of Action

1-Methylhistamine dihydrochloride, also known as Nτ-methylhistamine (NMH), is a metabolite of histamine . It primarily targets histamine receptors . These receptors play a crucial role in various physiological processes, including immune response, gastric acid secretion, and neurotransmission .

Mode of Action

NMH interacts with histamine receptors, but it has a lower affinity and efficacy than histamine for these receptors, meaning that it binds less strongly and activates them less effectively . Depending on the receptor subtype and the tissue context, NMH may act as a partial agonist or an antagonist for some histamine receptors . This means it can either partially activate the receptor or block it from being activated by other substances.

Biochemical Pathways

NMH is formed by Nτ -methylation of histamine, a process catalyzed by the enzyme Histamine N-methyltransferase . This enzyme is part of the histidine metabolism pathway. NMH may have some modulatory effects on histamine signaling, but it is unlikely to cause significant allergic or inflammatory reactions by itself .

Pharmacokinetics

NMH is excreted in the urine and can be measured as a biomarker of histamine activity . This suggests that it undergoes renal elimination.

Result of Action

The action of NMH may serve as a feedback mechanism to regulate histamine levels and prevent excessive histamine release . While it has some biological activity on its own, it is much weaker than histamine . It is unlikely to cause significant allergic or inflammatory reactions by itself .

Action Environment

The action of NMH can be influenced by various factors. For instance, systemic mastocytosis and anaphylaxis are typically associated with at least a two-fold increase in urinary NMH levels, which are also increased in patients taking monoamine oxidase inhibitors and in patients on histamine-rich diets . This suggests that both disease states and dietary factors can influence the action and efficacy of NMH.

Safety and Hazards

将来の方向性

Efforts are currently being directed to identify a non-invasive marker that can serve as a solid and clinically irrefutable diagnostic criterion for histamine intolerance associated with diamine oxidase (DAO) deficiency . The identification of biomarkers of histamine (HA) metabolism in urine is proposed as a possible new diagnostic strategy .

生化学分析

Biochemical Properties

1-Methylhistamine dihydrochloride interacts with histamine receptors, but with a lower affinity and efficacy than histamine . Depending on the receptor subtype and the tissue context, it may act as a partial agonist or an antagonist for some histamine receptors . It may also have some modulatory effects on histamine signaling .

Cellular Effects

While 1-Methylhistamine dihydrochloride has some biological activity, it is unlikely to cause significant allergic or inflammatory reactions by itself . It may also serve as a feedback mechanism to regulate histamine levels and prevent excessive histamine release .

Molecular Mechanism

The molecular mechanism of 1-Methylhistamine dihydrochloride involves its interaction with histamine receptors . It binds less strongly and activates them less effectively than histamine . Depending on the receptor subtype and the tissue context, it may act as a partial agonist or an antagonist for some histamine receptors .

Temporal Effects in Laboratory Settings

It is known that it is excreted in the urine and can be measured as a biomarker of histamine activity .

Metabolic Pathways

1-Methylhistamine dihydrochloride is involved in the pathway of histidine metabolism . It is formed by Nτ-methylation of histamine, catalyzed by the enzyme Histamine N-methyltransferase .

特性

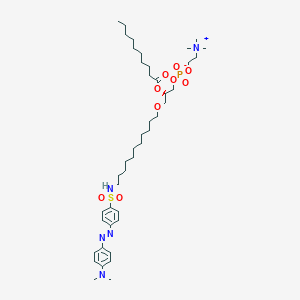

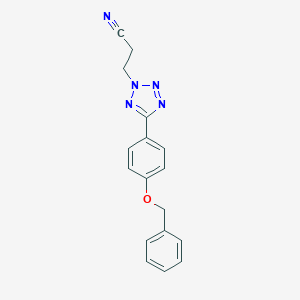

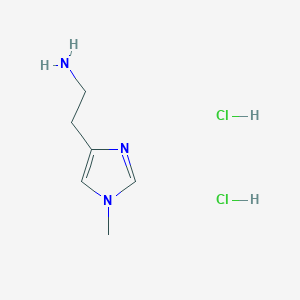

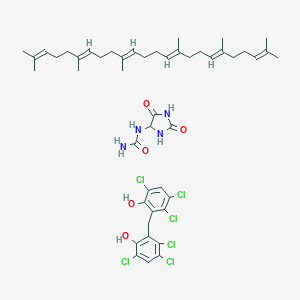

IUPAC Name |

2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXVEALMQHTMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017448 | |

| Record name | 2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6481-48-7 | |

| Record name | 2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylhistamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

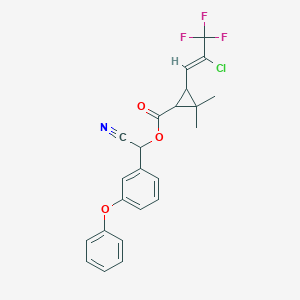

![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)